2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)-N-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)acetamide

Catalog No.
S536373
CAS No.
2229036-62-6
M.F
C45H52ClN9O8S
M. Wt
914.48
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl...

CAS Number

2229036-62-6

Product Name

2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)-N-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)acetamide

IUPAC Name

2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide

Molecular Formula

C45H52ClN9O8S

Molecular Weight

914.48

InChI

InChI=1S/C45H52ClN9O8S/c1-25(2)63-36-22-30(27(5)21-34(36)51-45-49-23-31(46)41(53-45)50-32-10-6-7-12-37(32)64(61,62)26(3)4)28-15-19-54(20-16-28)24-39(57)48-18-17-47-33-11-8-9-29-40(33)44(60)55(43(29)59)35-13-14-38(56)52-42(35)58/h6-12,21-23,25-26,28,35,47H,13-20,24H2,1-5H3,(H,48,57)(H,52,56,58)(H2,49,50,51,53)

InChI Key

AYMGZLUKTNXEMY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C2CCN(CC2)CC(=O)NCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl

Solubility

Soluble in DMSO

Synonyms

MS-4078; MS4078; MS 4078

Description

The exact mass of the compound 2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)-N-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)acetamide is 913.3348 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Structure Analysis

    The molecule contains several functional groups that are commonly found in pharmaceuticals, including a piperidine ring, a pyrimidine ring, and a sulfonyl group. These moieties are known to interact with various biological targets . Analysis of similar structures might provide clues on potential targets for this molecule.

  • In silico Docking Studies

    Computational modeling and docking simulations could be used to predict how this molecule might interact with specific proteins or enzymes. This information could guide further research into the biological activity of the compound .

  • Similarity to Known ALK Inhibitors: The structure shares some similarities with known anaplastic lymphoma kinase (ALK) inhibitors, such as ceritinib . Investigating its potential for ALK inhibition could be a starting point for further research.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.7

Exact Mass

913.3348

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Zhang C, Han XR, Yang X, Jiang B, Liu J, Xiong Y, Jin J. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK). Eur J Med Chem. 2018 May 10;151:304-314. doi: 10.1016/j.ejmech.2018.03.071. Epub 2018 Mar 27. PubMed PMID: 29627725; PubMed Central PMCID: PMC5924614.

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